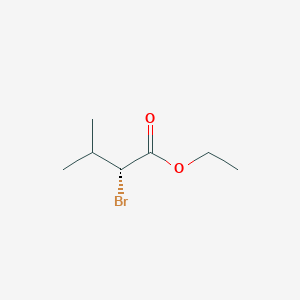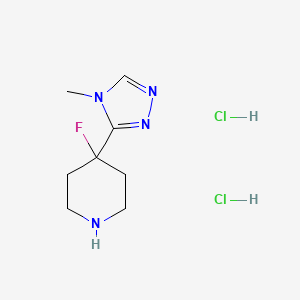![molecular formula C11H8N2O2 B13888825 4-Methyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one CAS No. 61428-39-5](/img/structure/B13888825.png)
4-Methyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-METHYL-3H-[1,3]OXAZOLO[4,5-C]QUINOLIN-2-ONE is a heterocyclic compound that features a fused oxazole and quinoline ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-3H-[1,3]OXAZOLO[4,5-C]QUINOLIN-2-ONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylquinolin-2(1H)-one with suitable reagents to form the oxazole ring. For instance, the reaction of 4-methylquinolin-2(1H)-one with 1-bromo-3-methylbut-2-ene in the presence of potassium hydroxide (KOH) in isopropanol (2-PrOH) under reflux conditions can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
4-METHYL-3H-[1,3]OXAZOLO[4,5-C]QUINOLIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the oxazole ring, leading to different structural analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and oxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetic acid, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with iodine can yield 2-(1-iodo-1-methylethyl)-5-methyl-1,2-dihydro[1,3]oxazolo[3,2-a]quinolinium triiodide .
科学的研究の応用
4-METHYL-3H-[1,3]OXAZOLO[4,5-C]QUINOLIN-2-ONE has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in studying reaction mechanisms.
Biology: The compound’s structural analogs have shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and receptors.
Industry: It can be used in the development of new materials with unique electronic and optical properties
作用機序
The mechanism of action of 4-METHYL-3H-[1,3]OXAZOLO[4,5-C]QUINOLIN-2-ONE involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for drug development .
類似化合物との比較
Similar Compounds
Similar compounds include other oxazoloquinolines and quinoline derivatives, such as:
- 1,3-OXAZOLO[4,5-H]QUINOLINE
- 2-HYDROXYQUINOLINE
- 4-HYDROXYQUINOLINE
Uniqueness
What sets 4-METHYL-3H-[1,3]OXAZOLO[4,5-C]QUINOLIN-2-ONE apart is its specific substitution pattern and the presence of the fused oxazole ring, which imparts unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
特性
CAS番号 |
61428-39-5 |
|---|---|
分子式 |
C11H8N2O2 |
分子量 |
200.19 g/mol |
IUPAC名 |
4-methyl-3H-[1,3]oxazolo[4,5-c]quinolin-2-one |
InChI |
InChI=1S/C11H8N2O2/c1-6-9-10(15-11(14)13-9)7-4-2-3-5-8(7)12-6/h2-5H,1H3,(H,13,14) |
InChIキー |
ODJPRJUYCWADMQ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2C3=C1NC(=O)O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,4,5-Trihydroxy-6-[4-[1-(1-hydroxycyclohexyl)-2-(methylamino)ethyl]phenoxy]oxane-2-carboxylic acid;hydrochloride](/img/structure/B13888773.png)




![[5-(1-Methyl-1H-imidazol-2-yl)-pyridazin-3-yl]hydrazine](/img/structure/B13888794.png)





![Ethyl 2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B13888801.png)
